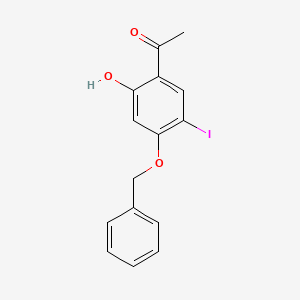
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a benzyloxy group, a hydroxyl group, and an iodine atom attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common synthetic route starts with the bromination of a phenol derivative, followed by benzyl protection to introduce the benzyloxy group. The final step involves a halogen exchange reaction to introduce the iodine atom . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and hydroxyl group facilitate binding to active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Benzyloxy)-2-hydroxy-5-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxy-5-bromophenyl)ethanone: Contains a bromine atom, leading to different chemical properties and applications.
1-(4-(Benzyloxy)-2-hydroxy-5-fluorophenyl)ethanone: The presence of a fluorine atom imparts unique electronic effects, influencing its behavior in chemical reactions
Propiedades
Fórmula molecular |
C15H13IO3 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-iodo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
Clave InChI |
ICBWBHXIIIJUFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




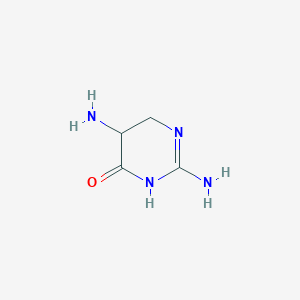
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
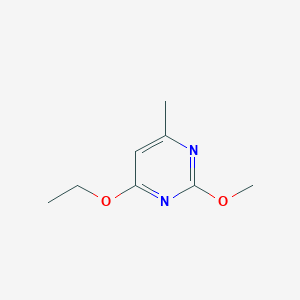
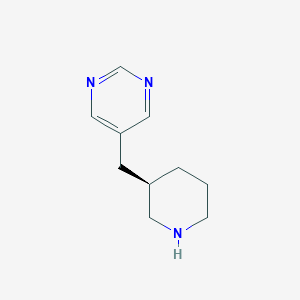

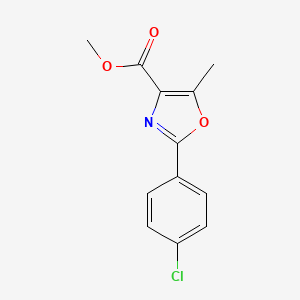
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)


